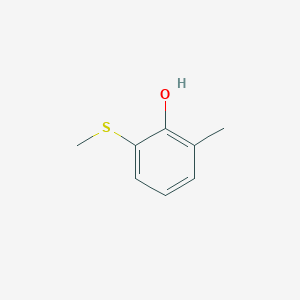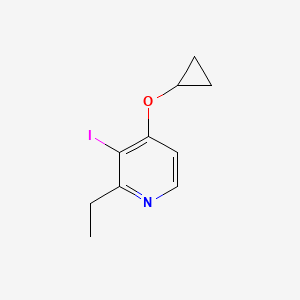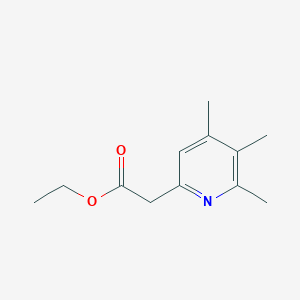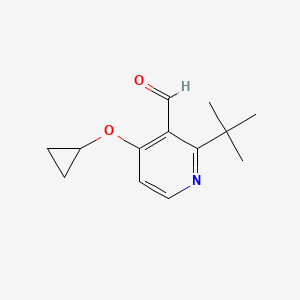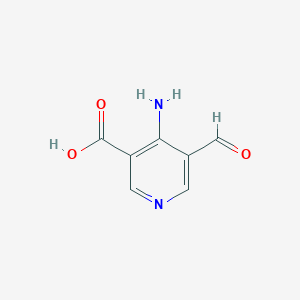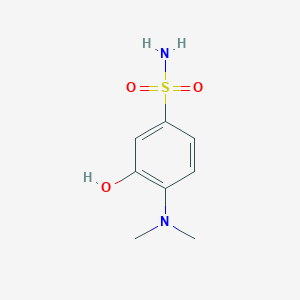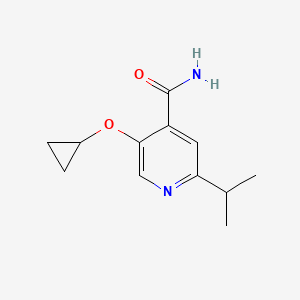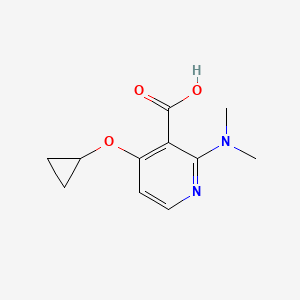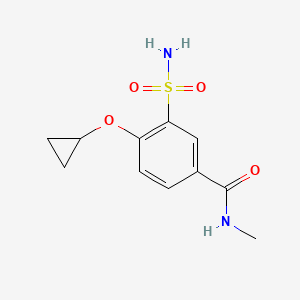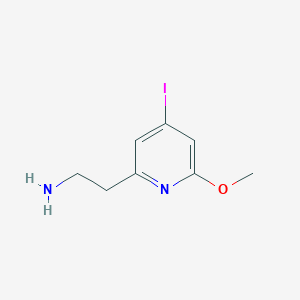
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodo group at the 4th position, a methoxy group at the 6th position, and an ethanamine chain at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 6th position through nucleophilic substitution using methanol and a base.
Amination: The ethanamine chain can be attached to the 2nd position of the pyridine ring through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo and methoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The ethanamine chain can facilitate its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
- 2-(6-Methoxypyridin-2-YL)ethanamine
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine
Comparison:
- 2-(6-Methoxypyridin-2-YL)ethanamine: Lacks the iodo group, which may result in different reactivity and biological activity.
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine: The bromo group is less reactive than the iodo group, leading to different substitution reactions.
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine: The chloro group is less bulky than the iodo group, which may affect its binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C8H11IN2O |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
2-(4-iodo-6-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11IN2O/c1-12-8-5-6(9)4-7(11-8)2-3-10/h4-5H,2-3,10H2,1H3 |
Clé InChI |
JNDCSJGXYMTURV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)CCN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




